molecular formula C21H21ClN2O2 B3050522 (Z)-N-(1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide CAS No. 265977-72-8

(Z)-N-(1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide

Cat. No. B3050522
M. Wt: 368.9
InChI Key: FGCZYICKZZNEEU-HNENSFHCSA-N
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Description

This would typically include the IUPAC name, common names, and structural formula of the compound.



Synthesis Analysis

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Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Antibacterial Applications

  • Synthesis and Bioactivity of Novel Benzamides : Novel benzamides, including variants structurally similar to (Z)-N-(1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide, were synthesized and their antibacterial activities were evaluated. The copper complexes of these compounds exhibited better activities than the free ligands and standard antibiotics like ampicillin against various bacteria (Khatiwora et al., 2013).

Chemical Synthesis and Characterization

  • Novel Synthesis Techniques : Research explored the reaction of 4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one with piperidin-2-ylmethanamine, leading to derivatives including N-{(Z)-3-oxo-3-[(piperidin-2-ylmethyl)amino]-1-phenylprop-1-en-2-yl}benzamide. These reactions varied based on solvents and temperature, showcasing diverse synthesis methods for such compounds (Topuzyan et al., 2013).

Pharmacological Properties

  • Serotonin 4 Receptor Agonists : A study designed and synthesized benzamide derivatives with potential as serotonin 4 receptor agonists. These compounds, including ones structurally similar to (Z)-N-(1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide, showed promising pharmacological profiles for gastrointestinal motility (Sonda et al., 2003).

Anti-Acetylcholinesterase Activity

  • Inhibitors of Acetylcholinesterase : Piperidine derivatives, including benzamide-based structures, were synthesized and evaluated for their anti-acetylcholinesterase activity. Certain derivatives were found to be potent inhibitors, suggesting potential therapeutic applications (Sugimoto et al., 1990).

Antagonistic Properties

  • CCR5 Antagonist Synthesis : Research focused on synthesizing novel non-peptide CCR5 antagonists. These antagonists, including benzamide derivatives, were characterized and showed bioactivity, demonstrating their potential in therapeutic applications (Bi, 2014).

Anti-inflammatory and Anti-arrhythmic Activities

  • Indolyl Azetidinones : Compounds including N- (3-chloro-2-oxo-4-phenyl-1-azetidinyl)-4-[4,5-dihydro - 4 (1H - indolyl-3-yyl methylene)-2-methyl-5-oxo-1H-imidazol-1-yl-(substituted benzylidene)] benzamides were prepared and exhibited anti-inflammatory activity. These findings suggest the potential of similar benzamide derivatives in anti-inflammatory applications (Kalsi et al., 1990).

  • Anti-arrhythmic Activity of Piperidine-based Derivatives : Piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives exhibited significant anti-arrhythmic activity. This research highlights the potential of benzamide derivatives in treating arrhythmic conditions (Abdel‐Aziz et al., 2009).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-[(Z)-1-chloro-3-oxo-1-phenyl-3-piperidin-1-ylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2/c22-18(16-10-4-1-5-11-16)19(21(26)24-14-8-3-9-15-24)23-20(25)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H,23,25)/b19-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCZYICKZZNEEU-HNENSFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=C(C2=CC=CC=C2)Cl)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)/C(=C(\C2=CC=CC=C2)/Cl)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673022
Record name N-[(1Z)-1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide

CAS RN

265977-72-8
Record name N-[(1Z)-1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-N-(1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide
Reactant of Route 2
(Z)-N-(1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide
Reactant of Route 3
(Z)-N-(1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide
Reactant of Route 4
(Z)-N-(1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide
Reactant of Route 5
Reactant of Route 5
(Z)-N-(1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide
Reactant of Route 6
(Z)-N-(1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide

Citations

For This Compound
2
Citations
P Wang, D Naduthambi, RT Mosley, C Niu… - Bioorganic & medicinal …, 2011 - Elsevier
Phenylpropenamides have been reported to be a class of non-nucleoside inhibitors of the hepatitis B virus (HBV). This class of compounds was explored with the objective of …
Number of citations: 57 www.sciencedirect.com
J Yang, M Ma, XD Wang, XJ Jiang, YY Zhang… - European Journal of …, 2015 - Elsevier
A series of new phenylpropenamide derivatives containing different substituents was synthesized, characterized and evaluated for their anti-hepatitis B virus (HBV) activities. The …
Number of citations: 14 www.sciencedirect.com

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